4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside
Overview
Description
4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside is a complex compound that finds extensive utility within the biomedical sector . It is a widely used hexosaminidase substrate . Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .
Synthesis Analysis
The synthesis of this compound involves a combination of chemical and biocatalytic steps . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis . Fungal β-N-acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 served this purpose owing to its high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative .Molecular Structure Analysis
The molecular formula of this compound is C20H28N2O13 . The structure involves a glycosidic bond which is cleaved during enzymatic action to form 4-nitrophenolate .Chemical Reactions Analysis
The key chemical reaction involving this compound is the enzymatic cleavage of the glycosidic bond to form 4-nitrophenolate . This reaction is used to detect and characterize α-N-acetylgalactosaminidase .Physical and Chemical Properties Analysis
This compound has a molecular weight of 504.44 . It is stored at a temperature of -20°C . The specific optical rotation is -13° to -17° (20°C, 589 nm) (c=0.5, water) . It is soluble in water, forming a clear colorless to light yellow solution .Scientific Research Applications
Synthesis and Chemical Properties
One of the primary applications of this compound is in the field of chemical synthesis, particularly in the creation of complex oligosaccharides. For instance, Jain, Piskorz, and Matta (1992) developed a facile approach for synthesizing 4-nitrophenyl O-alpha-L-fucopyranosyl-(1→3)-2-acetamido-2-deoxy-beta-D-glucopyranoside, among other compounds, using methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-beta-L-fucopyranoside as the glycosyl donor. This highlights the utility of the compound in the efficient synthesis of specific oligosaccharides (Jain, Piskorz, & Matta, 1992).
Application in Immunogen Preparation
Another significant application is in the preparation of immunogens. Ekborg, Sone, and Glaudemans (1982) demonstrated the synthesis of disaccharides including p-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, which were utilized in preparing immunogens bearing immunodeterminants known to occur on glycoproteins. This is indicative of the compound's relevance in immunological research, especially in the study of glycoproteins (Ekborg, Sone, & Glaudemans, 1982).
Glycosidase Studies
The compound has also been used in studies involving glycosidases. For example, Jones, Shah, Kosman, and Bahl (1974) synthesized derivatives of the compound for use as ligands in the purification of 2-acetamido-2-deoxy-β-D-glucosidase, using affinity chromatography. This highlights its role in enzyme studies and potential applications in biochemistry and molecular biology (Jones, Shah, Kosman, & Bahl, 1974).
In Glycolipid Synthesis
Additionally, the compound has been employed in the synthesis of glycolipids. Nilsson and Norberg (1988) synthesized a dimeric Lewis X hexasaccharide derivative, which is a derivative of a tumor-associated glycolipid, from thioglycoside intermediates. This showcases its potential in the synthesis and study of complex glycolipids, particularly those with clinical significance (Nilsson & Norberg, 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDWEIUSVBUXAA-UOFGCEEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104134 | |
Record name | 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001104134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93496-53-8 | |
Record name | 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93496-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001104134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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